N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide
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Overview
Description
“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound . Benzothiazole derivatives have been found to exhibit anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In a specific example, a series of novel benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. The specific reactions would depend on the functional groups present in the molecule and the reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a specific benzothiazole derivative can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, and the molecular structure can be analyzed using NMR spectroscopy .Scientific Research Applications
1. Phosphoinositide 3-Kinase and Mammalian Target of Rapamycin Inhibition
Research has shown that similar compounds to the specified chemical, like N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, are potent inhibitors of phosphoinositide 3-kinase (PI3K)α and mTOR. These compounds are significant in cancer research for their potential therapeutic effects (Stec et al., 2011).
2. Generation of Structurally Diverse Library of Compounds
Compounds with similar structural features have been used to create a diverse library of chemical compounds. This includes reactions with various substrates to produce derivatives like dithiocarbamates and thioethers, which are significant in drug discovery and development (Roman, 2013).
3. Synthesis of Novel Pyridine and Fused Pyridine Derivatives
Another application involves the synthesis of novel pyridine derivatives starting from similar chemical structures. These derivatives have shown potential in molecular docking and possess antimicrobial and antioxidant activities, which are crucial in developing new therapeutic agents (Flefel et al., 2018).
4. Antifungal Applications
Derivatives of similar compounds have demonstrated effectiveness as antifungal agents. This includes their use in combating fungal infections like Aspergillus terreus and Aspergillus niger, highlighting their potential in developing new antifungal medications (Jafar et al., 2017).
5. Total Synthesis of Antibiotics
Some derivatives of the specified compound have been used in the total synthesis of antibiotics like amythiamicin D. This includes employing biosynthesis-inspired methods for creating the antibiotic's core structure, demonstrating the compound's role in antibiotic synthesis (Hughes et al., 2005).
Mechanism of Action
Target of Action
The primary targets of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide tuberculosis , suggesting that this compound may also target the same organism.
Mode of Action
The exact mode of action of This compound tuberculosis , indicating that this compound may interact with its targets to inhibit their function and thus prevent the growth of the organism.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the potential anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may affect the biochemical pathways involved in the growth and survival of M. tuberculosis.
Result of Action
The molecular and cellular effects of This compound Based on the potential anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may inhibit the growth of M. tuberculosis at the molecular and cellular levels.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethylbenzamide are not fully understood yet. It is known that benzothiazole derivatives have shown promising results in inhibiting the growth of M. tuberculosis
Cellular Effects
The cellular effects of this compound are also not fully known. Benzothiazole derivatives have shown to have significant in vitro and in vivo activity against M. tuberculosis
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. It is known that benzothiazole derivatives can inhibit the growth of M. tuberculosis
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-14-8-9-17(15(2)12-14)23(30)27-25-22(24-26-19-6-4-5-7-20(19)31-24)18-10-11-28(16(3)29)13-21(18)32-25/h4-9,12H,10-11,13H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDWGLBILCPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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